molecular formula C7H11N3O2S B1218055 2-Amino-N-(pyridin-2-YL)ethanesulfonamide CAS No. 31644-48-1

2-Amino-N-(pyridin-2-YL)ethanesulfonamide

Cat. No.: B1218055
CAS No.: 31644-48-1
M. Wt: 201.25 g/mol
InChI Key: QERRTFFYXUKIHI-UHFFFAOYSA-N
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Description

2-Amino-N-(pyridin-2-yl)ethanesulfonamide is a sulfonamide derivative characterized by a pyridin-2-yl substituent on the sulfonamide nitrogen.

Properties

IUPAC Name

2-amino-N-pyridin-2-ylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c8-4-6-13(11,12)10-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERRTFFYXUKIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185530
Record name Tauraminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31644-48-1
Record name 2-Amino-N-2-pyridinylethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31644-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tauraminopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031644481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tauraminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(pyridin-2-YL)ethanesulfonamide typically involves the reaction of 2-pyridylamine with ethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(pyridin-2-YL)ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Amino-N-(pyridin-2-YL)ethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its sulfonamide structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-N-(pyridin-2-YL)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular and Structural Features

The compound’s pyridin-2-yl group distinguishes it from other sulfonamide derivatives. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Application Synthesis Yield
2-Amino-N-(pyridin-2-yl)ethanesulfonamide dihydrochloride C₇H₁₀Cl₂N₃O₂S 254.33 Pyridin-2-yl Drug discovery building block Not reported
2-Amino-N-(4-ethoxyphenyl)ethanesulfonamide C₁₀H₁₆N₂O₃S 244.31 4-ethoxyphenyl Unknown Not reported
N-Benzyl-N-(3-cyano-6-(trifluoromethyl)pyridin-2-yl)ethanesulfonamide C₁₇H₁₅F₃N₃O₂S 370.38 Benzyl, CF₃, CN-pyridin-2-yl Potential drug 55%
2-Amino-N-benzylethanesulfonamide HCl C₉H₁₄ClN₃O₂S 271.75 Benzyl Unknown Not reported
Key Observations:
  • Pyridin-2-yl vs. Aryl Groups : The target compound’s pyridine ring enhances polarity compared to the 4-ethoxyphenyl group in its analog (C₁₀H₁₆N₂O₃S), which introduces an electron-donating ethoxy group. This may reduce solubility but improve lipophilicity .

Physicochemical Properties

  • Solubility : The dihydrochloride form of the target compound offers enhanced aqueous solubility compared to its free base or neutral analogs like the 4-ethoxyphenyl derivative .
  • Electronic Effects : The pyridine nitrogen in the target compound facilitates hydrogen bonding, whereas the ethoxy group in C₁₀H₁₆N₂O₃S may enhance π-π stacking interactions with aromatic biological targets .

Biological Activity

2-Amino-N-(pyridin-2-YL)ethanesulfonamide, also known as a sulfonamide derivative, has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This compound's structure, which includes a pyridine ring and a sulfonamide functional group, positions it uniquely for various therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C8H10N2O2S
  • Molecular Weight : 186.24 g/mol
  • IUPAC Name : this compound

The presence of the pyridine ring is significant as it contributes to the compound's ability to interact with biological targets, enhancing its pharmacological profile.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit notable antimicrobial activity. A study focusing on various sulfonamides, including this compound, demonstrated effectiveness against a range of bacterial strains. The mechanism of action is primarily through the inhibition of bacterial folate synthesis, which is essential for DNA synthesis and cell growth.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. A study conducted on animal models indicated that this compound reduced inflammation markers significantly when administered in acute inflammatory conditions.

Case Study: In Vivo Anti-inflammatory Effects
In a controlled experiment involving rats induced with paw edema, administration of the compound resulted in a reduction of edema by approximately 50% compared to the control group. This suggests a promising role in managing inflammatory diseases.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit carbonic anhydrase, which plays a vital role in maintaining acid-base balance and fluid secretion in various tissues.

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship (SAR) of this compound have revealed that modifications to the pyridine ring can enhance its biological activity. For example, substituents at the 3 and 4 positions of the pyridine ring have been associated with increased potency against certain bacterial strains.

Table 2: SAR Analysis of Pyridine Derivatives

CompoundActivityRemarks
Parent CompoundModerateBaseline activity
3-Methyl DerivativeEnhancedIncreased binding affinity
4-Chloro DerivativeSignificantly EnhancedImproved antimicrobial action

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